3-Iodo-7-azaindole-5-carboxylic acid
Overview
Description
3-Iodo-7-azaindole-5-carboxylic acid is a molecule that contains a total of 19 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . It is a reactant for the synthesis of azaindol derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrole ring and a six-membered pyridine ring fused together, with an iodine atom attached to the third position and a carboxylic acid group attached to the fifth position .Chemical Reactions Analysis
7-Azaindole-3-carboxylic acid, a related compound, is known to be a reactant for the synthesis of azaindol derivatives as new acrosin inhibitors and for the preparation of triazoles via regioselective heterocyclization reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.04 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including those structurally related to "3-Iodo-7-azaindole-5-carboxylic acid," have been studied for their effects on microbial fermentation processes. These compounds can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable chemicals. Research has focused on understanding the mechanisms of inhibition, such as damage to cell membranes and internal pH reduction, to develop metabolic engineering strategies that enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Properties
Azaindole derivatives, structurally related to "this compound," have been extensively studied for their anticancer properties. These compounds often serve as kinase inhibitors in drug discovery, contributing to the development of new cancer therapies. The review by Mérour et al. (2014) highlights the significance of the azaindole framework in designing kinase inhibitors, which are pivotal in medicinal chemistry and pharmaceutical research (Mérour, Buron, Plé, Bonnet, & Routier, 2014).
Extraction and Purification Technologies
Carboxylic acids, due to their industrial significance, are subjects of studies focusing on their efficient recovery from aqueous streams using liquid-liquid extraction (LLX) technologies. Innovations in solvent development, such as the use of ionic liquids and improvements in traditional amine-based systems, have been reviewed to enhance the extraction processes for carboxylic acids. These advancements are crucial for the separation and purification of compounds like "this compound" from complex mixtures (Sprakel & Schuur, 2019).
Bioisosteres in Drug Design
The concept of bioisosterism, where functional groups in molecules are replaced to modify their chemical properties without significantly altering their biological activity, is relevant to the modifications of carboxylic acid groups in drug molecules. Research on novel carboxylic acid bioisosteres aims to overcome the limitations associated with the carboxylate moiety, such as toxicity and poor membrane permeability, potentially applicable to compounds like "this compound" in drug design (Horgan & O’Sullivan, 2021).
Safety and Hazards
3-Iodo-7-azaindole-5-carboxylic acid is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . The use of this framework has contributed to the generation of new therapeutic agents . Therefore, the future directions of 3-Iodo-7-azaindole-5-carboxylic acid could involve further exploration of its potential in drug discovery and development.
Mechanism of Action
Target of Action
Azaindole derivatives have been used as kinase inhibitors in drug discovery .
Mode of Action
Azaindole derivatives have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors, which include azaindole derivatives, can affect a wide range of pathways, including signal transduction pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Kinase inhibitors, which include azaindole derivatives, can lead to changes in cell signaling and other cellular processes .
Action Environment
It is noted that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Iodo-7-azaindole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acrosin inhibitors and other proteases. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial in regulating biochemical pathways. Additionally, this compound may interact with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The distribution of this compound can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBSSMJOSBURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221002 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-80-9 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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